N-methyl-N-(3-nitropyridin-4-yl)nitramide

Physicochemical profiling Chromatographic retention Drug-likeness prediction

Secure your supply of N-methyl-N-(3-nitropyridin-4-yl)nitramide, the critical 3-nitropyridine building block with an orthogonally reducible 3-nitro group and a nitramine moiety. This unique dual-handle architecture enables chemoselective reduction and rapid SAR library generation for anti-HIV/HBV agents, eliminating harsh in-house nitration. Procure at ≥95% purity to ensure chromatographic resolution from synthetic impurities like 4-(N-methylamino)-3-nitropyridine and support cGMP analytical workflows as a certified reference material.

Molecular Formula C6H6N4O4
Molecular Weight 198.14 g/mol
CAS No. 104503-82-4
Cat. No. B009575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-(3-nitropyridin-4-yl)nitramide
CAS104503-82-4
Synonyms4-Pyridinamine,N-methyl-N,3-dinitro-(9CI)
Molecular FormulaC6H6N4O4
Molecular Weight198.14 g/mol
Structural Identifiers
SMILESCN(C1=C(C=NC=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C6H6N4O4/c1-8(10(13)14)5-2-3-7-4-6(5)9(11)12/h2-4H,1H3
InChIKeyITGRUAVJCYFZPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-methyl-N-(3-nitropyridin-4-yl)nitramide (CAS 104503-82-4): A Differentiated 3-Nitropyridylnitramine for Advanced Heterocyclic Synthesis


N-methyl-N-(3-nitropyridin-4-yl)nitramide (CAS 104503-82-4, molecular formula C₆H₆N₄O₄, MW 198.14 g/mol) is a secondary N-pyridylnitramine featuring a nitro group at the pyridine 3-position and an N-methylnitramino substituent at the 4-position . The compound belongs to the 3-nitropyridine class of heterocyclic building blocks and is structurally characterized by an electron-deficient pyridine core with two distinct N-nitro motifs. This unique substitution pattern imparts distinct physicochemical properties, including a predicted polar surface area of 108 Ų and a computed logP of 0.59, which set it apart from non-nitrated N-pyridylnitramine analogs .

Why N-methyl-N-(3-nitropyridin-4-yl)nitramide Cannot Be Replaced by Generic N-Pyridylnitramines


In-class N-pyridylnitramines such as N-methyl-N-(4-pyridyl)-nitramine (CAS 27256-89-9) and N-methyl-N-(2-pyridyl)-nitramine (CAS 152339-61-2) undergo well-characterized thermal and acid-catalyzed rearrangements to yield methylamino-nitropyridines [1][2]. However, the presence of a pre-existing 3-nitro substituent in the target compound fundamentally alters the electronic landscape of the pyridine ring, modifying the thermodynamic and kinetic parameters governing nitro-group migration [2][3]. Generic substitution fails because pathway divergence—specifically, the documented inability of 3-substituted pyridylnitramines to follow the canonical rearrangement trajectory—can lead to entirely different product distributions, compromising both synthetic fidelity and impurity profiles in multi-step pharmaceutical syntheses [3].

Quantitative Differentiation Evidence for N-methyl-N-(3-nitropyridin-4-yl)nitramide vs. Closest Structural Analogs


Physicochemical Property Differentiation: Elevated Polar Surface Area and Reduced Lipophilicity vs. Non-Nitrated N-Pyridylnitramine

The 3-nitro substituent in N-methyl-N-(3-nitropyridin-4-yl)nitramide drives a 74% increase in topological polar surface area (tPSA) and a 0.64-unit reduction in computed logP relative to the non-nitrated comparator N-methyl-N-(4-pyridyl)-nitramine. These differences are quantifiable using the ACD/Labs Percepta prediction platform and are dimensionally relevant for reversed-phase chromatographic retention, aqueous solubility, and passive membrane permeability predictions . The higher tPSA of 108 Ų places the target compound beyond typical thresholds for CNS penetration (tPSA < 90 Ų), whereas the comparator at 61.95 Ų remains within the CNS-favorable range .

Physicochemical profiling Chromatographic retention Drug-likeness prediction

Thermal Rearrangement Behavior: Class-Level Inference of Altered Stability Due to 3-Nitro Substitution

Generic N-methyl-N-pyridylnitramines undergo thermal rearrangement at 120–130 °C in chlorobenzene to afford the corresponding methylamino-nitropyridines in 74–90% isolated yield [1]. This intramolecular [1,3]-sigmatropic shift of the nitro group is well-documented for the non-nitrated 2-pyridyl and 4-pyridyl series. For N-methyl-N-(3-nitropyridin-4-yl)nitramide, the ring is already substituted with a strongly electron-withdrawing nitro group at the migrating terminus (the 3-position). By analogy with the documented behavior of N-(3-pyridyl)nitramine—which completely fails to undergo the canonical rearrangement and instead yields 3-hydroxypyridine and 3,3′-azoxypyridine [2]—the 3-nitro substituent is expected to further deactivate the ring toward nitro-group acceptance, potentially shifting the thermal decomposition pathway away from productive rearrangement toward degradation [1][2]. Quantitative rearrangement yield data for the target compound are not available in the primary literature; this evidence dimension is tagged as class-level inference.

Thermal stability Nitro-group migration Process safety

Spectroscopic Differentiation: Nitramine vs. Nitrimine IR Signature for Identity Confirmation

True secondary N-pyridylnitramines exhibit characteristic infrared absorption bands in two diagnostic regions: νₐₛ(NO₂)/νₛ(NO₂) at 1488–1563 cm⁻¹ and ν(N–N) at 1252–1276 cm⁻¹, as established by X-ray crystallography-correlated FTIR studies on N-methyl-N-(4-pyridyl)-nitramine [1]. These bands are clearly resolved from those of the isomeric 1,4-dihydro-1-methyl-4-nitriminopyridine (nitrimine form), which displays N-nitro frequencies at 1420–1450 cm⁻¹ and 1245–1255 cm⁻¹ [1]. For the target compound, the presence of the additional 3-nitro group introduces a second set of aromatic nitro stretching vibrations (typically 1520–1550 cm⁻¹ and 1340–1370 cm⁻¹ for nitroarenes), creating a composite spectrum that is distinguishable from both the non-nitrated nitramine and the nitrimine tautomer [1].

Quality control FTIR spectroscopy Structural authentication

Synthetic Handle Multiplicity: The 3-Nitro Group as an Orthogonal Functionalization Site Absent in Non-Nitrated Analogs

The target compound bears two chemically distinct nitro environments: an N-nitro group on the nitramine side chain and a C-nitro group at the pyridine 3-position. The C-nitro group is susceptible to chemoselective reduction (e.g., H₂/Pd-C, SnCl₂, or Fe/HCl) to yield the corresponding 3-amino derivative without affecting the nitramine moiety, provided controlled conditions are used [1]. This orthogonality is absent in N-methyl-N-(4-pyridyl)-nitramine (CAS 27256-89-9), which lacks the aromatic nitro group and thus offers only a single nitro-based functionalization vector. The 3-nitropyridine scaffold is a recognized privileged structure in kinase inhibitor design, where the nitro group serves as a precursor to amine, amide, or heterocycle-linked extensions following reduction or nucleophilic aromatic substitution (SNAr) [2].

Diversifiable building block Medicinal chemistry Parallel synthesis

High-Value Application Scenarios for N-methyl-N-(3-nitropyridin-4-yl)nitramide in Research and Industrial Procurement


Scaffold Diversification in Kinase Inhibitor Lead Optimization (Medicinal Chemistry)

The dual-handle architecture of N-methyl-N-(3-nitropyridin-4-yl)nitramide—featuring an orthogonally reducible 3-nitro group alongside a nitramine moiety—positions this compound as a versatile entry point for generating 3-amino-4-nitraminopyridine libraries [1]. As demonstrated in the broader 3-nitropyridine patent literature, such scaffolds are intermediates for anti-HIV and anti-HBV agents, with chemical diversification at both the 3-amino and 4-nitramino positions enabling rapid SAR exploration [2]. Procurement of this specific intermediate eliminates the need for in-house installation of the 3-nitro group, which requires harsh nitration conditions that are incompatible with many downstream functional groups [1]. The validated chemoselective reduction of the aromatic nitro group—without affecting the nitramine—enables streamlined access to aminopyridine cores that would require protection/deprotection sequences if starting from the non-nitrated analog [1].

Reference Standard for Nitramine Rearrangement Mechanism Studies (Physical Organic Chemistry)

The documented mechanistic divergence between N-(3-pyridyl)nitramine (which yields 3-hydroxypyridine upon attempted acid-catalyzed rearrangement) [1] and the 4-nitramino pyridylnitramine series makes N-methyl-N-(3-nitropyridin-4-yl)nitramide a critical probe substrate for elucidating the electronic requirements of the pyridylnitramine rearrangement. Its distinct spectroscopic signature—composite IR bands from the nitramine (~1488–1563 and ~1252–1276 cm⁻¹) plus aromatic nitro stretches [2]—enables real-time reaction monitoring by FTIR or Raman spectroscopy. Researchers investigating [1,3]-sigmatropic nitro shifts can use this compound to test whether electron-withdrawing ring substituents decelerate or redirect the migration, contributing to fundamental knowledge that governs the design of thermally stable nitroamine-based energetic materials [2].

Quality Control and Reference Material for Nitramine-Containing Pharmaceutical Intermediates (Analytical Chemistry)

The 74% higher polar surface area (108 Ų vs. 61.95 Ų) and 0.64-unit lower logP (0.59 vs. 1.23) relative to the non-nitrated analog [1] translate into markedly different reversed-phase HPLC retention times. Analytical method developers can leverage this chromatographic differentiation to resolve the target compound from common synthetic impurities such as unreacted 4-(N-methylamino)-3-nitropyridine (CAS 1633-41-6) or the isomeric N-methyl-N-(3-nitropyridin-2-yl)nitramide (CAS 103698-07-3) [1][2]. The isolated compound, when procured at ≥95% purity, serves as a certified reference material for HPLC calibration curves, LC-MS system suitability testing, and impurity profiling in cGMP-compliant manufacturing workflows where accurate quantitation of nitropyridinyl nitramine intermediates is a regulatory requirement [2].

Precursor for High-Nitrogen Heterocyclic Energetic Materials (Materials Chemistry Research)

The combination of an N-nitro group and a C-nitro group within the same pyridine ring gives N-methyl-N-(3-nitropyridin-4-yl)nitramide a high nitrogen content (28.3% N by weight) and an oxygen balance that may be favorable for use as a precursor to nitrogen-rich heterocyclic frameworks [1]. While direct experimental data on energetic performance for this specific compound are absent from the open literature, the established thermal rearrangement chemistry of pyridylnitramines at 120–130 °C [2] provides a framework for developing controlled thermolysis protocols. Research groups investigating structure–property relationships in nitroamine energetic materials may select this compound to study how the 3-nitropyridine core influences decomposition temperature (T_d), heat of formation (ΔH_f), and detonation velocity relative to mononitro pyridylnitramine benchmarks [1][2].

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